methyl (4E)-4-hydroxyiminopentanoate
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Overview
Description
Methyl (4E)-4-hydroxyiminopentanoate is an organic compound with a unique structure that includes a hydroxyimino group and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4E)-4-hydroxyiminopentanoate typically involves the reaction of a suitable precursor with hydroxylamine. One common method is the reaction of methyl 4-oxopentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired hydroxyimino ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (4E)-4-hydroxyiminopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (4E)-4-hydroxyiminopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (4E)-4-hydroxyiminopentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the active hydroxyimino moiety, which can then interact with enzymes or other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative.
Methyl 4-oxopentanoate: A precursor in the synthesis of methyl (4E)-4-hydroxyiminopentanoate.
Ethyl 4-hydroxyiminopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions makes it a valuable compound in synthetic organic chemistry and related fields.
Properties
IUPAC Name |
methyl 4-hydroxyiminopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(7-9)3-4-6(8)10-2/h9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBBODKUMLVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282204 |
Source
|
Record name | methyl (4E)-4-hydroxyiminopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-24-9 |
Source
|
Record name | methyl (4E)-4-hydroxyiminopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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